

Application Note: In Vitro Dissolution Method for Levocetirizine Dihydrochloride Tablets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Levocetirizine Dihydrochloride

Cat. No.: B1675097

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Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides detailed application notes and protocols for the in vitro dissolution testing of **levocetirizine dihydrochloride** immediate-release tablets. Dissolution testing is a crucial quality control measure to ensure product consistency and can serve as an indicator of in vivo drug performance. The primary method detailed here is in accordance with the United States Pharmacopeia (USP) and is recommended by the U.S. Food and Drug Administration (FDA).[1]

2. Principle

The in vitro dissolution test evaluates the rate and extent to which **levocetirizine dihydrochloride** dissolves from a solid dosage form into a specified liquid medium under controlled laboratory conditions. This is accomplished using a standardized dissolution apparatus. The concentration of the dissolved active pharmaceutical ingredient (API) is measured at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

3. Standardized Dissolution Protocol (USP/FDA Recommended)

The following protocol is the officially recognized method for the dissolution testing of immediate-release **levocetirizine dihydrochloride** tablets.[1]

3.1. Dissolution Parameters

A summary of the standard dissolution parameters is provided in the table below.

Parameter	Setting
Apparatus	USP Apparatus 2 (Paddle)[1]
Dissolution Medium	900 mL of Water[1][2]
Temperature	37 ± 0.5 °C[3]
Paddle Speed	50 rpm[1][2]
Sampling Times	10, 15, 20, 30, 45, 60 minutes
Acceptance Criteria	Not less than 80% (Q) of the labeled amount of levocetirizine dihydrochloride is dissolved in 30 minutes.[1]

3.2. Experimental Procedure

3.2.1. Media Preparation

Prepare a sufficient quantity of deionized or distilled water. The medium should be de-aerated using an appropriate technique, such as sonication or vacuum filtration, and pre-heated to the specified temperature.

3.2.2. Dissolution Test Execution

- Add 900 mL of the pre-heated and de-aerated dissolution medium to each vessel of the dissolution apparatus.
- Allow the medium to reach a stable temperature of 37 ± 0.5 °C.
- Place one tablet into each vessel.
- Commence the test immediately by starting the paddle rotation at 50 rpm.

- At the designated sampling times, withdraw an aliquot (e.g., 10 mL) from a point midway between the surface of the medium and the top of the paddle, at least 1 cm from the vessel wall.
- Immediately filter the samples through a 0.45 µm syringe filter, ensuring to discard the initial portion of the filtrate.
- If necessary, replace the withdrawn sample volume with an equal amount of fresh, pre-heated dissolution medium.
- Analyze the filtered samples to determine the concentration of **levocetirizine dihydrochloride**.

3.3. Analytical Finish

3.3.1. High-Performance Liquid Chromatography (HPLC)

- Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.
- Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and acetonitrile.
- Flow Rate: A standard flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 230 nm is appropriate for **levocetirizine dihydrochloride**.^{[2][3]}
- Standard Solution: A standard solution of **Levocetirizine Dihydrochloride** Reference Standard should be prepared in the dissolution medium at a concentration equivalent to 100% dissolution of the tablet.

3.3.2. UV-Visible Spectrophotometry

- Wavelength of Maximum Absorbance (λ_{max}): The λ_{max} for **levocetirizine dihydrochloride** in the dissolution medium should be determined, which is approximately 230 nm.^{[4][5]}
- Calibration Curve: A calibration curve should be generated using a series of standard solutions of the **Levocetirizine Dihydrochloride** Reference Standard in the dissolution

medium.

- The absorbance of the collected samples is then measured to determine the drug concentration based on the established calibration curve.

4. Alternative Dissolution Methods for Research and Development

During the drug development process, it can be beneficial to assess the dissolution profile of **levocetirizine dihydrochloride** tablets in media that simulate the pH conditions of the gastrointestinal tract.

Parameter	Setting 1	Setting 2
Apparatus	USP Apparatus 2 (Paddle)	USP Apparatus 2 (Paddle)
Dissolution Medium	900 mL of 0.1 N HCl[3][4]	900 mL of Phosphate Buffer pH 6.8
Temperature	37 ± 0.5 °C	37 ± 0.5 °C
Paddle Speed	50 rpm	50 rpm
Sampling Times	10, 15, 20, 30, 45, 60 minutes	10, 15, 20, 30, 45, 60 minutes

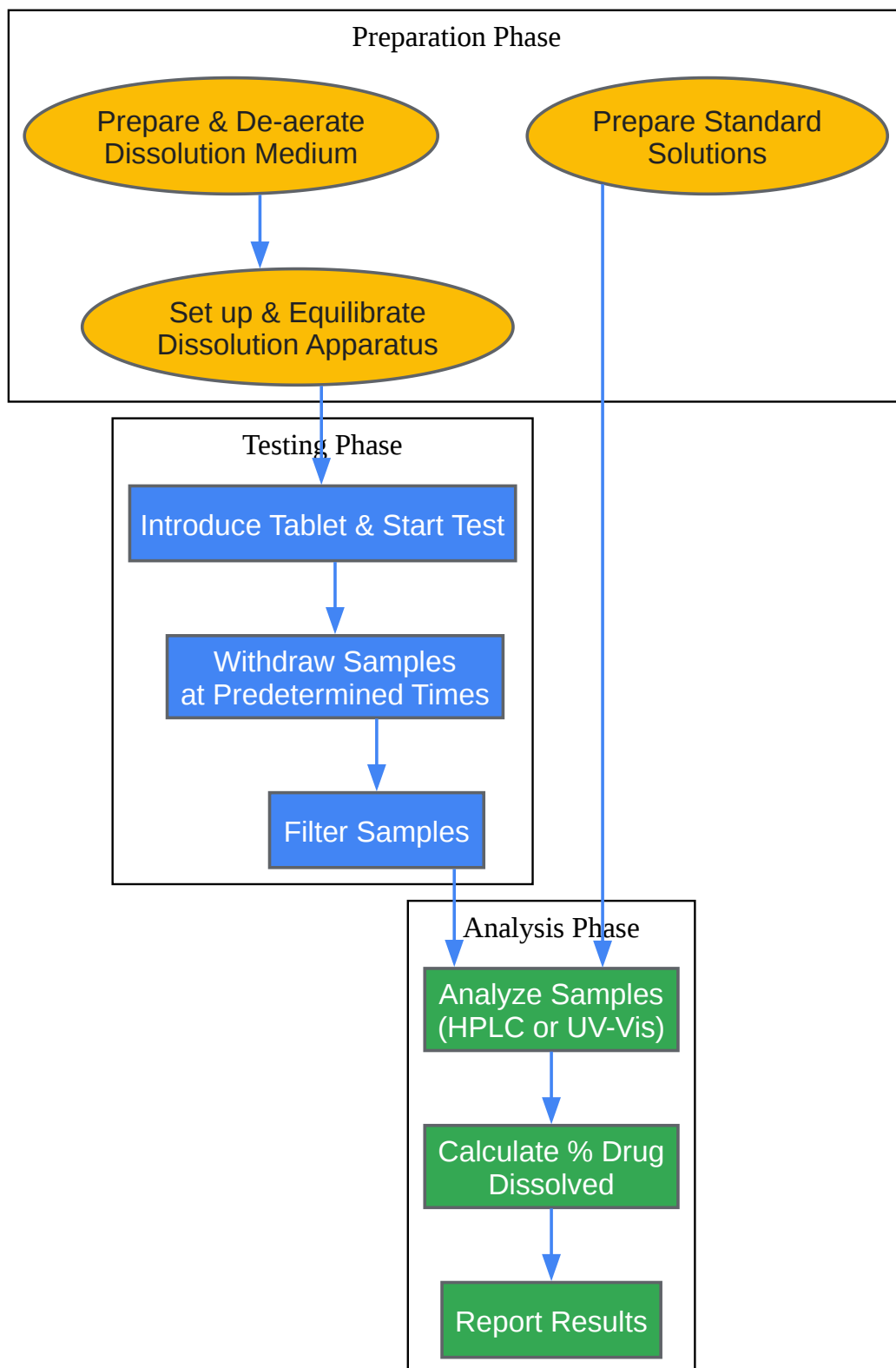
5. Data Presentation

The results of the dissolution study should be tabulated to facilitate easy comparison and analysis.

Table 1: Dissolution Profile of **Levocetirizine Dihydrochloride** Tablets

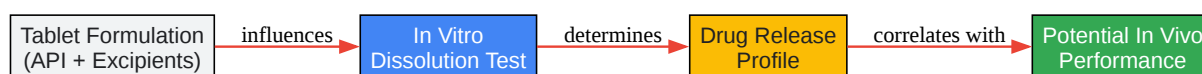
Time (minutes)	% Drug Dissolved (Vessel 1)	% Drug Dissolved (Vessel 2)	% Drug Dissolved (Vessel 3)	% Drug Dissolved (Vessel 4)	% Drug Dissolved (Vessel 5)	% Drug Dissolved (Vessel 6)	Mean % Dissolved	% RSD
10								
15								
20								
30								
45								
60								

6. Diagrams



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Caption: Workflow for the in vitro dissolution testing of **levocetirizine dihydrochloride** tablets.



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Caption: Logical relationship between tablet formulation and in vivo performance.

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